Fmoc-Asp(OtBu)-OSu

Catalog No.
S728686
CAS No.
78553-23-8
M.F
C27H28N2O8
M. Wt
508.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Asp(OtBu)-OSu

CAS Number

78553-23-8

Product Name

Fmoc-Asp(OtBu)-OSu

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate

Molecular Formula

C27H28N2O8

Molecular Weight

508.5 g/mol

InChI

InChI=1S/C27H28N2O8/c1-27(2,3)36-24(32)14-21(25(33)37-29-22(30)12-13-23(29)31)28-26(34)35-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)/t21-/m0/s1

InChI Key

OCCFRTKCROFJLW-NRFANRHFSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

78553-23-8;Fmoc-Asp(OtBu)-OSu;(S)-4-tert-Butyl1-(2,5-dioxopyrrolidin-1-yl)2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)succinate;Fmoc-L-asparticacid4-tert-butyl1-(hydroxysuccinimide)ester;AmbotzFAA6250;AC1Q1MPU;47444_ALDRICH;47444_FLUKA;CTK8C5238;MolPort-003-934-110;ANW-74879;ZINC71788062;AKOS016008329;AK107697;TC-163624;FT-0626499;ST24036195;(2,5-dioxopyrrolidin-1-yl)tert-butyl(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Description

Fmoc-Asp(OtBu)-OSu is an amino acid-containing building block. It has been used in the synthesis of peptaibols, as well as adenosine derivatives that inhibit the human ADP-ribosylhydrolase macrodomain-containing protein 1 (MacroD1).

  • (S)-configuration: This indicates a specific spatial arrangement of the molecule, which can be important for biological activity.
  • tert-Butyl group: This is a bulky protecting group that can be used to mask a carboxylic acid functionality.
  • 2,5-dioxopyrrolidin-1-yl (Succinimide): This is a succinimide group, a common functional group used in bioconjugation reactions to link biomolecules together.
  • ((((9H-fluoren-9-yl)methoxy)carbonyl)amino): This part of the molecule contains a fluorenylmethoxycarbonyl (Fmoc) group, another protecting group for carboxylic acids, often used in solid-phase peptide synthesis.

Given these functional groups, (S)-4-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)succinate could potentially be involved in research related to:

  • Peptide synthesis: Due to the presence of Fmoc, it might be a precursor for the synthesis of peptides using solid-phase synthesis techniques ()
  • Bioconjugation: The succinimide group suggests it could be a linker molecule for attaching biomolecules (like antibodies or drugs) to other molecules ()

Fmoc-Aspartic Acid 4-tert-butyl 1-(hydroxysuccinimide) ester, commonly referred to as Fmoc-Asp(OtBu)-OSu, is a derivative of aspartic acid that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl ester on the side chain. This compound is characterized by the molecular formula C27H28N2O8 and a molecular weight of 484.52 g/mol . The Fmoc group is widely used in peptide synthesis due to its stability under various conditions and ease of removal, making Fmoc-Asp(OtBu)-OSu a valuable building block in the synthesis of peptides and other complex biomolecules .

  • Deprotection: The Fmoc group can be removed using piperidine, allowing for the formation of peptide bonds with other amino acids.
  • Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield aspartic acid derivatives .
  • Formation of Aspartimide: Under strong basic conditions, the Asp(OtBu) residue may form aspartimide, which can subsequently open to yield either the desired peptide or beta-peptide .

Fmoc-Asp(OtBu)-OSu is not only a synthetic intermediate but also exhibits biological relevance. It has been implicated in the synthesis of peptaibols and adenosine derivatives, which are important in various biological processes . The compound's ability to form aspartimide under specific conditions can lead to unique peptide structures that may possess distinct biological activities.

The synthesis of Fmoc-Asp(OtBu)-OSu typically involves several key steps:

  • Preparation of Asp(OtBu): Aspartic acid is reacted with tert-butyl acetate under acidic conditions to form the tert-butyl ester derivative.
  • Fmoc Protection: The resulting Asp(OtBu) is then treated with Fmoc-OSu or Fmoc-chloride to introduce the Fmoc protecting group .
  • Purification: The product is purified through extraction and crystallization techniques to yield high-purity Fmoc-Asp(OtBu)-OSu.
text
Asp + t-butyl acetate → Asp(OtBu)Asp(OtBu) + Fmoc-OSu → Fmoc-Asp(OtBu)-OSu

Fmoc-Asp(OtBu)-OSu serves multiple purposes in scientific research and industry:

  • Peptide Synthesis: It is widely employed in solid-phase peptide synthesis (SPPS), allowing for the construction of peptides with specific sequences.
  • Bioconjugation: The hydroxysuccinimide group facilitates conjugation reactions with amines, making it useful for labeling peptides and proteins.
  • Drug Development: Its derivatives are explored for potential therapeutic applications due to their structural diversity and biological activity .

Studies have shown that Fmoc-Asp(OtBu)-OSu can interact with various nucleophiles during peptide synthesis. For instance, the hydrolysis of the tert-butyl ester generates reactive cations that may react with nucleophilic residues in peptides. To mitigate unwanted side reactions, nucleophilic scavengers such as thiophenol and anisole are often added during cleavage processes .

Several compounds share structural similarities with Fmoc-Asp(OtBu)-OSu, each offering unique properties:

Compound NameStructure CharacteristicsUnique Features
Fmoc-L-Aspartic AcidSimilar structure without hydroxysuccinimide esterDirectly used in SPPS without additional modifications
Fmoc-L-Glutamic AcidContains an additional methylene groupDifferent side chain properties affecting reactivity
Fmoc-L-TyrosineContains a phenolic hydroxyl groupInvolved in different biochemical pathways
N-Fmoc-L-aspartic acid beta-t-butyl esterSimilar t-butyl protection but lacks hydroxysuccinimideMore stable under certain conditions

Fmoc-Asp(OtBu)-OSu stands out due to its combination of protective groups and functional versatility, making it particularly suitable for complex peptide synthesis and bioconjugation applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

508.18456586 g/mol

Monoisotopic Mass

508.18456586 g/mol

Heavy Atom Count

37

Wikipedia

Fmoc-Asp(OtBu)-OSu

Dates

Modify: 2023-08-15

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